molecular formula C26H32O13 B238724 7-Caffeoylloganin CAS No. 139051-14-2

7-Caffeoylloganin

Cat. No.: B238724
CAS No.: 139051-14-2
M. Wt: 552.5 g/mol
InChI Key: KIHORLJRBOKKJE-QWYKAIPVSA-N
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Description

Contextualization within Natural Product Chemistry

Natural product chemistry, a field dedicated to the discovery and study of chemical compounds derived from living organisms, has historically been a vital source of new medicines and other useful molecules. researchgate.netresearchgate.net Within this vast discipline, plant-derived compounds, or phytochemicals, represent a significant area of research due to their structural diversity and wide range of biological activities. 7-Caffeoylloganin is a prime example of a phytochemical that has garnered scientific attention. It belongs to the iridoid glucoside class of compounds, which are monoterpenoids characterized by a cyclopentanopyran ring system. nih.gov The study of such specific natural products is crucial for understanding the chemical intricacies of the natural world and for the potential development of new therapeutic agents.

Significance of Iridoid Glucosides in Phytochemistry

Iridoid glucosides are a large and diverse group of natural compounds found in numerous plant families. nih.gov In phytochemistry, they are significant for several reasons. They often serve as important taxonomic markers in plants. From a biological standpoint, iridoid glucosides are known to play a crucial role in plant defense mechanisms against herbivores and pathogens, often due to their bitter taste and potential toxicity. nih.govmdpi.com Furthermore, they exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antioxidant, neuroprotective, and hepatoprotective effects, making them a subject of intense research in the quest for new drug leads. nih.gov The diverse bioactivities of iridoid glucosides underscore their importance in both ecological and medicinal contexts. nih.gov

Research Rationale and Current Gaps for this compound

The primary rationale for focusing research on this compound stems from its unique chemical structure, which combines the core iridoid glucoside, loganin (B1675030), with a caffeoyl moiety. This combination suggests the potential for synergistic or unique biological activities. While the individual components have been studied, the bioactivity of the conjugate, this compound, is less understood.

Current research on this compound is still in its nascent stages, presenting several knowledge gaps. A significant gap exists in the comprehensive understanding of its specific mechanisms of action for its various reported biological activities. While preliminary studies suggest anti-inflammatory and antioxidant properties, the precise molecular targets and signaling pathways involved remain to be fully elucidated. Furthermore, there is a need for more extensive research into its neuroprotective potential and its specific roles in plant ecology. The limited number of in-depth studies on this compound highlights the need for further investigation to unlock its full therapeutic and ecological potential.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

139051-14-2

Molecular Formula

C26H32O13

Molecular Weight

552.5 g/mol

IUPAC Name

methyl (1R,4aR,6R,7S,7aR)-6-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate

InChI

InChI=1S/C26H32O13/c1-11-17(37-19(30)6-4-12-3-5-15(28)16(29)7-12)8-13-14(24(34)35-2)10-36-25(20(11)13)39-26-23(33)22(32)21(31)18(9-27)38-26/h3-7,10-11,13,17-18,20-23,25-29,31-33H,8-9H2,1-2H3/b6-4+/t11-,13+,17-,18-,20+,21-,22+,23-,25-,26+/m1/s1

InChI Key

KIHORLJRBOKKJE-QWYKAIPVSA-N

SMILES

CC1C(CC2C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)OC(=O)C=CC4=CC(=C(C=C4)O)O

Isomeric SMILES

C[C@@H]1[C@@H](C[C@@H]2[C@H]1[C@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)OC(=O)/C=C/C4=CC(=C(C=C4)O)O

Canonical SMILES

CC1C(CC2C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)OC(=O)C=CC4=CC(=C(C=C4)O)O

Synonyms

7-caffeoylloganin

Origin of Product

United States

Occurrence and Natural Distribution of 7 Caffeoylloganin

Identification in Botanical Sources

The presence of 7-Caffeoylloganin has been primarily documented in plants belonging to the genus Cassinopsis.

The most definitive identification of this compound has been from the leaves of Cassinopsis madagascariensis vdoc.pubresearchgate.netthieme-connect.com. Research has successfully isolated and elucidated the structure of this compound from this species using spectroscopic methods researchgate.net.

While Cassinopsis madagascariensis is a confirmed source, other species within the Cassinopsis genus have been investigated for their chemical constituents. For instance, Cassinopsis chapieleri has been reported to contain related compounds, such as 7-O-caffeoyl secologanol, along with other known iridoid glucosides and triterpenoids researchgate.netresearchgate.net. The broader genus Cassinopsis is known to comprise several species, including C. chapelieri, C. ciliata, C. ilicifolia, C. tinifolia, and C. tomentosa, predominantly found in Afrotropical regions wikipedia.org.

This compound belongs to the family Icacinaceae, a group of plants that includes trees, shrubs, and lianas with a pantropical distribution researchgate.netcdnsciencepub.comresearchgate.netnaturalis.nlmobot.org. Lignans (B1203133), in general, are a large group of low molecular weight polyphenols found in many plant species, particularly in seeds, whole grains, and vegetables wikipedia.org. They are derived from the phenylpropanoid pathway and are integral components of plant cell walls mdpi.comnih.gov. Therefore, while this compound is specifically linked to Cassinopsis, the broader class of lignans is found across a vast array of plant families, playing diverse roles in plant physiology and defense nih.govmdpi.comwikipedia.orgresearchgate.net.

Biosynthetic Pathways and Regulation

Monoterpenoid Biosynthesis Fundamentals

Monoterpenoids, including iridoids, are a vast and diverse class of plant secondary metabolites. They are biosynthesized from five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP) jst.go.jpwikipedia.orgd-nb.info. These C5 units are derived from two distinct metabolic pathways: the mevalonate (B85504) (MVA) pathway and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway jst.go.jpd-nb.infowikipedia.orgnih.govresearchgate.netmdpi.compnas.orgresearchgate.netmdpi.commdpi.comviper.ac.in. In plants, these pathways are compartmentalized, with the MVA pathway typically occurring in the cytosol and the MEP pathway in plastids d-nb.infowikipedia.orgnih.govmdpi.commdpi.com. Monoterpenoids, such as iridoids, play crucial roles in plant defense against herbivores and pathogens, and in mediating interactions with the environment wikipedia.orgnih.gov.

Precursor Incorporation and Metabolic Flux into Iridoids

The journey from primary metabolism to iridoid glucosides begins with the production of IPP and DMAPP, which are then sequentially condensed to form longer-chain prenyl diphosphates.

The two primary pathways responsible for generating the C5 isoprenoid units are:

Mevalonate (MVA) Pathway: This pathway, prevalent in eukaryotes and archaea, initiates with acetyl-CoA and proceeds through mevalonate to produce IPP and DMAPP jst.go.jpwikipedia.orgpnas.orgviper.ac.indavidpublisher.com.

2-C-methyl-D-erythritol 4-phosphate (MEP) Pathway: Also known as the deoxyxylulose phosphate (B84403) (DXP) pathway, this route is found in prokaryotes, algae, and plants (specifically within plastids) jst.go.jpd-nb.infowikipedia.orgnih.govresearchgate.netpnas.orgresearchgate.netmdpi.commdpi.comviper.ac.in. It starts with pyruvate (B1213749) and glyceraldehyde 3-phosphate.

Both pathways converge to produce IPP and DMAPP, which are the fundamental precursors for all isoprenoids jst.go.jpnih.govresearchgate.netmdpi.com.

The IPP and DMAPP generated by either the MVA or MEP pathway are converted into geranyl pyrophosphate (GPP), a C10 diphosphate, through the action of prenyl transferases d-nb.infomdpi.comresearchgate.netmdpi.commdpi.comresearchgate.net. GPP serves as the direct precursor for monoterpenes, including the iridoid skeleton. The synthesis of the iridoid scaffold involves a series of enzymatic steps that transform GPP into intermediates like geraniol (B1671447), 8-hydroxygeraniol, and ultimately 8-oxogeranial researchgate.netresearchgate.netpnas.orgzenodo.org. Iridoid biosynthesis specifically utilizes 8-oxogeranial as a substrate for cyclization wikipedia.orgresearchgate.netresearchgate.netzenodo.org. Key intermediates in the formation of common iridoid glucosides like loganin (B1675030) include deoxyloganic acid and loganic acid pnas.orgcapes.gov.brmazums.ac.irportlandpress.com.

Enzymatic Transformations in Iridoid Glucoside Formation

The conversion of isoprenoid precursors into iridoid glucosides involves a cascade of specific enzymes:

Geranyl Pyrophosphate Synthase (GPPS): Catalyzes the formation of GPP from IPP and DMAPP researchgate.netmdpi.comresearchgate.netnih.gov.

Geraniol Synthase (GES): Converts GPP into geraniol researchgate.netresearchgate.netzenodo.org.

Geraniol 8-hydroxylase (G8H): Catalyzes the hydroxylation of geraniol to 8-hydroxygeraniol researchgate.netresearchgate.netpnas.orgzenodo.org.

8-Hydroxygeraniol Oxidoreductase (8HGO): Oxidizes 8-hydroxygeraniol to 8-oxogeranial researchgate.netresearchgate.netpnas.orgzenodo.org.

Iridoid Synthase (ISY): This non-canonical monoterpene cyclase cyclizes 8-oxogeranial to nepetalactol or its open forms, iridodials wikipedia.orgresearchgate.netpnas.orgzenodo.org.

Subsequent Modifications: Further enzymatic steps, including hydroxylations, oxidations, and isomerizations, lead to the formation of the core iridoid skeleton, such as deoxyloganic acid and loganin pnas.orgcapes.gov.brmazums.ac.irportlandpress.com.

Glucosylation: Iridoids are frequently found as glycosides, where a sugar moiety, typically glucose from UDP-glucose, is attached to the iridoid aglycone. This glycosylation is catalyzed by UDP-dependent glycosyltransferases (UGTs) mazums.ac.irnih.gov.

Table 1: Key Enzymes in Iridoid Biosynthesis

Enzyme NameReaction CatalyzedTypical Substrate(s)Product(s)Pathway Stage
Geranyl Pyrophosphate Synthase (GPPS)Condensation of IPP and DMAPPIsopentenyl diphosphate (IPP), Dimethylallyl diphosphate (DMAPP)Geranyl pyrophosphate (GPP)Isoprenoid Precursor Formation
Geraniol Synthase (GES)Conversion of GPP to geraniolGeranyl pyrophosphate (GPP)GeraniolMonoterpene Backbone Formation
Geraniol 8-hydroxylase (G8H)Hydroxylation of geraniolGeraniol8-hydroxygeraniolIridoid Precursor Modification
8-Hydroxygeraniol Oxidoreductase (8HGO)Oxidation of 8-hydroxygeraniol8-hydroxygeraniol8-oxogeranialIridoid Precursor Modification
Iridoid Synthase (ISY)Cyclization of 8-oxogeranial8-oxogeranialNepetalactol, IridodialsIridoid Skeleton Formation
Glucosyltransferase (UGT)Glycosylation of iridoid aglyconeIridoid aglycone, UDP-glucoseIridoid glucosideGlycosylation

Caffeoyl Moiety Integration Mechanisms

The "caffeoyl" part of 7-Caffeoylloganin refers to the esterification of caffeic acid, a phenolic compound derived from the phenylpropanoid pathway, onto the iridoid glucoside structure nih.govdavidpublisher.comnih.govnih.gov. While specific enzymes for the caffeoylation of loganin at the 7-position are not detailed in the provided search results, this process typically involves acyltransferases that catalyze the ester bond formation between the hydroxyl group on the iridoid backbone and the carboxyl group of caffeic acid nih.govdavidpublisher.comnih.gov. Caffeic acid itself is synthesized via the general phenylpropanoid pathway, starting from phenylalanine nih.govnih.gov. The precise timing and enzymatic machinery for attaching the caffeoyl group to specific iridoid glucosides like loganin are areas of ongoing research.

Table 2: Isoprenoid Pathways and Their Role in Iridoid Synthesis

Pathway NameLocation in Plant CellsStarting MaterialsKey ProductsRole in Iridoid Synthesis
Mevalonate (MVA) Pathway CytosolAcetyl-CoAIsopentenyl diphosphate (IPP), Dimethylallyl diphosphate (DMAPP)Provide C5 units for the synthesis of geranyl pyrophosphate (GPP), the precursor to monoterpenoids, including iridoids.
MEP (Methylerythritol Phosphate) Pathway PlastidsPyruvate, Glyceraldehyde 3-phosphateIsopentenyl diphosphate (IPP), Dimethylallyl diphosphate (DMAPP)Provide C5 units for the synthesis of geranyl pyrophosphate (GPP), the precursor to monoterpenoids, including iridoids. (Dominant pathway in plants for monoterpenoids).

Regulatory Mechanisms of this compound Biosynthesis in Plants

The biosynthesis of plant secondary metabolites, including iridoid glucosides, is tightly regulated at multiple levels to ensure efficient production and proper physiological function.

Transcriptional Regulation: Gene expression is a primary control point. Transcription factors, such as basic helix-loop-helix (bHLH) and MYB proteins, play critical roles in activating or repressing the expression of genes encoding biosynthetic enzymes mdpi.compnas.orgnih.gov. For example, the bHLH transcription factor BIS1 has been shown to activate genes involved in the iridoid pathway up to loganic acid in Catharanthus roseus pnas.org.

Hormonal Signaling: Plant hormones, such as jasmonates, can induce or modulate the expression of genes involved in secondary metabolism, including iridoid biosynthesis pnas.orgzenodo.org.

Epigenetic Modifications: Histone modifications, like methylation (e.g., H3K4 and H3K9), can influence gene accessibility and expression, thereby regulating the biosynthesis of various secondary metabolites, including iridoids nih.gov.

Metabolic Flux Control: The channeling of metabolic flux towards iridoid biosynthesis is influenced by the coordinated expression and activity of enzymes in both primary and secondary metabolic pathways mdpi.comnih.govpnas.org.

Organ-Specific Expression: The production of iridoids can also be regulated by tissue or organ-specific gene expression patterns, ensuring metabolites are synthesized where they are needed researchgate.net.

Understanding these regulatory networks is crucial for manipulating the production of valuable compounds like this compound through biotechnological approaches.

Compound List:

this compound

Isopentenyl diphosphate (IPP)

Dimethylallyl diphosphate (DMAPP)

Acetyl-CoA

Pyruvate

Glyceraldehyde 3-phosphate

Geranyl pyrophosphate (GPP)

Geraniol

8-hydroxygeraniol

8-oxogeranial

Nepetalactol

Iridodials

Deoxyloganic acid

Loganin

Secologanin (B1681713)

Caffeic acid

UDP-glucose

Isolation, Purification, and Spectroscopic Characterization Methodologies

Extraction Techniques from Plant Matrix

Extraction is the initial step to solubilize and release the target compounds from the plant matrix. The choice of solvent and extraction method is crucial for maximizing the recovery of 7-Caffeoylloganin, considering its likely polar nature as an iridoid glycoside.

Solvent-Based Extraction Approaches

A variety of solvents are commonly used for extracting polar natural products. Polar solvents are generally preferred for glycosides.

Alcoholic Solvents: Ethanol (B145695) and methanol (B129727) are widely used due to their ability to extract a broad range of polar compounds, including glycosides and polyphenols nih.govfrontiersin.orgelewa.org. Ethanol is often favored for its lower toxicity and "green" solvent profile frontiersin.org.

Aqueous Solvents: Water is also an effective solvent for polar compounds, and it is frequently used in combination with organic solvents to enhance extraction efficiency nih.govfrontiersin.org.

Other Solvents: Ethyl acetate (B1210297) and dichloromethane (B109758) are also employed, sometimes in sequential extractions or as part of solvent mixtures, to selectively extract compounds based on their polarity nih.govmdpi.com.

The extraction process itself can be performed using methods such as maceration, Soxhlet extraction, ultrasound-assisted extraction, or microwave-assisted extraction, each offering different advantages in terms of efficiency, time, and solvent consumption mdpi.comnih.gov.

Table 1: Common Solvents Used in Plant Extraction for Polar Compounds

Solvent TypeExamplesTypical ApplicationsReference(s)
Polar AlcoholicEthanol, MethanolExtraction of glycosides, polyphenols, and other polar metabolites nih.govfrontiersin.orgelewa.org
Polar AqueousWaterExtraction of highly polar compounds, often mixed with alcohols nih.govfrontiersin.org
Moderately PolarEthyl AcetateSelective extraction of medium-polarity compounds nih.govmdpi.com
Less PolarDichloromethaneExtraction of less polar compounds, or for initial cleanup nih.gov

Optimization of Extraction Protocols

Optimizing extraction parameters is essential for maximizing the yield and purity of the target compound. Key parameters include:

Solvent-to-Solid Ratio: The ratio of solvent volume to plant material mass significantly impacts extraction efficiency. Higher ratios generally lead to better extraction but may require more solvent nih.govmdpi.com.

Extraction Time: Sufficient time is needed for the solvent to penetrate the plant matrix and dissolve the target compounds. Optimization studies often explore various time points to find the balance between yield and potential degradation nih.govmdpi.com.

Temperature: Higher temperatures can increase the solubility and diffusion rate of compounds, but excessively high temperatures may lead to the degradation of sensitive molecules mdpi.com.

Particle Size: Grinding the plant material into a fine powder increases the surface area, facilitating better solvent penetration and extraction nih.govnih.gov.

Response surface methodology (RSM) and other statistical approaches are often employed to systematically optimize these parameters for maximum recovery nih.govmdpi.commdpi.com.

Chromatographic Purification Strategies

Following extraction, the crude extract contains a mixture of compounds. Chromatographic techniques are indispensable for separating this compound from these impurities.

Counter-Current Distribution (CCD) for Glucoside Enrichment

Counter-Current Distribution (CCD) is a liquid-liquid partitioning technique that can be highly effective for separating compounds with different partition coefficients between two immiscible solvent phases wikipedia.org. It has been utilized for the preparative isolation and purification of iridoid glycosides, suggesting its applicability for glucoside enrichment, which would include compounds like this compound capes.gov.br. The process involves a series of liquid-liquid extractions performed in multiple stages to achieve a high degree of separation.

High-Performance Liquid Chromatography (HPLC) for Isolation

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the isolation and purification of natural products due to its high resolution, sensitivity, and speed thegoodscentscompany.comnih.govnih.govgoogle.combyjus.comnih.govbiomedpharmajournal.org.

Stationary Phase: Reversed-phase C18 (octadecylsilane) columns are commonly used for separating moderately polar to polar compounds like glycosides pan.olsztyn.plresearchgate.netresearchgate.net.

Mobile Phase: Mixtures of water with organic solvents such as methanol or acetonitrile, often with modifiers like trifluoroacetic acid (TFA) or formic acid, are employed to achieve optimal separation pan.olsztyn.plresearchgate.netresearchgate.net. Gradient elution, where the composition of the mobile phase changes over time, is frequently used to resolve complex mixtures pan.olsztyn.pl.

Detection: UV-Vis detectors are typically used, as many natural products, including caffeoyl derivatives, possess chromophores that absorb UV light biomedpharmajournal.orgnih.gov.

Preparative HPLC (prep-HPLC) specifically aims to isolate larger quantities of purified compounds nih.gov.

Table 2: Common HPLC Parameters for Polar Natural Product Purification

ParameterTypical SpecificationExample ApplicationReference(s)
Stationary Phase C18 (Octadecylsilane) bonded silica (B1680970)Separation of iridoid glycosides, phenolic compounds pan.olsztyn.plresearchgate.netresearchgate.net
Mobile Phase Methanol/Water mixtures, Acetonitrile/Water mixturesElution of polar compounds pan.olsztyn.plresearchgate.netresearchgate.net
Modifiers 0.1% Trifluoroacetic Acid (TFA), Formic AcidpH adjustment, ion-pairing for better separation pan.olsztyn.plresearchgate.net
Elution Mode Gradient ElutionOptimal separation of complex mixtures pan.olsztyn.pl
Detection UV-Vis Detector (e.g., 227 nm, 254 nm, variable wavelength)Detection of compounds with chromophores (e.g., caffeoyl moiety) biomedpharmajournal.orgresearchgate.netnih.gov

Gel Column Chromatography Applications

Gel column chromatography, also known as size-exclusion chromatography or gel filtration, separates compounds based on their molecular size nih.govthermofisher.comirejournals.com. Stationary phases like Sephadex LH-20 are commonly used for purifying polyphenols and other natural products, often employing ethanol or methanol as the mobile phase nih.govbibliotekanauki.pl. This technique can be effective for initial cleanup or for separating compounds with significant differences in molecular weight or hydrodynamic volume.

Spectroscopic Characterization

Once isolated and purified, the identity and structure of this compound are confirmed using spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are essential for elucidating molecular structure by providing detailed information about the carbon-hydrogen framework, functional groups, and stereochemistry google.comnih.govnptel.ac.in. Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) are often used for unambiguous structure assignment.

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation patterns of a compound, aiding in its identification and confirmation nih.govnptel.ac.in. Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly coupled with HPLC (LC-MS) for analyzing natural product extracts.

UV-Vis Spectroscopy: UV-Vis spectra can provide information about the presence of chromophoric groups, such as the caffeoyl moiety in this compound, and can be used for quantitative analysis nih.govnptel.ac.in.

Table 3: Spectroscopic Techniques for Natural Product Characterization

Spectroscopic TechniqueInformation ProvidedTypical Applications in Natural Product AnalysisReference(s)
¹H NMR Spectroscopy Proton environments, coupling patterns, integrationElucidating structure, identifying protons in specific functional groups google.comnih.govnptel.ac.in
¹³C NMR Spectroscopy Carbon environments, hybridizationDetermining carbon skeleton, identifying functional groups google.comnih.govnptel.ac.in
Mass Spectrometry (MS) Molecular weight, fragmentation patternConfirming molecular formula, identifying compounds, LC-MS for complex mixtures nih.govnptel.ac.in
UV-Vis Spectroscopy Electronic transitions, chromophore presenceDetecting conjugated systems (e.g., caffeoyl group), quantitative analysis nih.govnptel.ac.in

Other Advanced Chromatographic Separations

The isolation and purification of this compound from complex natural matrices often necessitate the use of advanced chromatographic techniques beyond standard methods. Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a widely employed technique for obtaining pure samples of this compound nih.govijpsjournal.comnih.gov. This method allows for the separation of compounds based on their differential affinities for a stationary phase and a mobile phase, enabling the isolation of target molecules from mixtures. Other chromatographic approaches, such as column chromatography utilizing silica gel or Sephadex, may be employed in initial purification stages before more refined techniques like Prep-HPLC are applied.

Spectroscopic Elucidation Methods for Structural Assignment

Spectroscopic techniques are indispensable for confirming the molecular structure of isolated compounds. These methods provide detailed information about the arrangement of atoms, functional groups, and connectivity within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules, including this compound mdpi.comlibretexts.orgweebly.comlibretexts.orgresearchgate.netrsc.orgmdpi.com. By analyzing the interaction of atomic nuclei with a magnetic field, NMR provides detailed insights into molecular structure.

¹H NMR Spectroscopy: This technique provides information about the number, type, and environment of hydrogen atoms in a molecule. Chemical shifts, integration values, and spin-spin splitting patterns (coupling constants) are analyzed to deduce structural features. For this compound, ¹H NMR data helps identify the protons associated with the caffeoyl moiety and the loganin (B1675030) backbone.

¹³C NMR Spectroscopy: Complementary to ¹H NMR, ¹³C NMR provides information about the carbon skeleton of the molecule, including the number of unique carbon environments and their types (e.g., aliphatic, aromatic, carbonyl).

Mass Spectrometry (MS) Techniques, including "Soft" Ionization

Mass Spectrometry (MS) is essential for determining the molecular weight and providing fragmentation data that aids in structural confirmation acdlabs.commetwarebio.comuni-saarland.deresearchgate.netspectroscopyonline.comnih.gov. "Soft" ionization techniques are particularly valuable for preserving the integrity of labile molecules like this compound.

Electrospray Ionization (ESI): ESI is a widely used soft ionization technique that generates ions from liquid samples, making it compatible with liquid chromatography acdlabs.commetwarebio.comresearchgate.netcreative-proteomics.comthermofisher.com. It typically produces protonated ([M+H]⁺) or sodiated ([M+Na]⁺) molecular ions, providing the accurate molecular mass.

Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization method suitable for semi-volatile and thermally stable compounds, often used in conjunction with LC acdlabs.commetwarebio.comspectroscopyonline.comthermofisher.com.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecular ion and fragment ions, which is critical for unambiguous structural assignment nih.govuni-saarland.de.

The fragmentation patterns obtained from MS analysis, particularly when coupled with tandem MS (MS/MS), offer further insights into the molecule's structure by revealing characteristic fragments resulting from the cleavage of specific bonds.

Advanced Analytical Platforms for Comprehensive Metabolite Profiling

Advanced analytical platforms integrate separation techniques with sensitive detection methods to analyze complex mixtures and identify individual components, such as this compound, within a biological or plant sample.

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique widely applied in metabolomics for the identification and quantification of metabolites nih.govnih.govlcms.czcore.ac.uknih.govmdpi.com. LC separates the components of a mixture, and MS then detects and identifies them based on their mass-to-charge ratio (m/z) and fragmentation patterns. For this compound, LC-MS enables its detection and characterization within complex plant extracts, contributing to a comprehensive understanding of the plant's metabolic profile. The combination of high-resolution chromatography and high-resolution mass spectrometry (LC-HRMS) further enhances the ability to identify and quantify compounds with high confidence nih.gov.

Capillary Electrophoresis (CE) for Compound Resolution

Capillary Electrophoresis (CE) is an electrokinetic separation technique that offers high resolution, sensitivity, and speed for analyzing both large and small molecules creative-proteomics.comcolby.eduwikipedia.orgpsu.eduufmg.br. In CE, analytes migrate through a capillary filled with an electrolyte solution under the influence of an electric field, separating based on their differential electrophoretic mobilities, which are influenced by charge, size, and shape. While specific applications of CE for this compound are not extensively detailed in the provided search results, CE can be employed for compound resolution, purity assessment, or as a complementary technique to LC, potentially coupled with MS (CE-MS) for enhanced detection and identification wikipedia.orgufmg.br. The high separation efficiency of CE makes it suitable for analyzing complex mixtures where other techniques might fall short creative-proteomics.comcolby.eduwikipedia.orgpsu.edu.

Chemical Synthesis and Derivatization Studies

Total Synthesis Approaches for Iridoid Glucosides

The total synthesis of iridoid glucosides, such as loganin (B1675030), serves as a foundational step for accessing more complex derivatives and related natural products. Loganin, a key iridoid glucoside, is a biosynthetic precursor to secologanin (B1681713), which in turn is vital for the biosynthesis of numerous indole (B1671886) alkaloids and secoiridoids jst.go.jp.

Various total synthesis strategies for loganin have been reported, employing diverse retrosynthetic analyses and synthetic methodologies. Some approaches utilize photochemical cycloaddition reactions to construct the core bicyclic framework, ensuring the correct cis ring fusion through temporary bridging intermediates libretexts.org. Other strategies involve polar connection as a primary step, with retroaldol cleavage of a cyclobutane (B1203170) ring being a key disconnection point to establish the required vicinal cis relationship of substituents libretexts.org.

Synthetic Strategies for Caffeoyl Derivatives

The caffeoyl moiety, derived from caffeic acid (3,4-dihydroxycinnamic acid), is a common structural feature in many plant-derived compounds, often esterified to various aglycones. The synthesis of caffeoyl derivatives typically involves the formation of an ester linkage between the carboxylic acid group of caffeic acid (or a protected derivative) and a hydroxyl group on the target molecule.

General strategies for synthesizing caffeoyl derivatives include direct esterification reactions. These often require activation of the carboxylic acid group, for instance, by converting it into an acid chloride or using coupling reagents. Protecting groups for the phenolic hydroxyls of caffeic acid are frequently employed to prevent unwanted side reactions during esterification and are subsequently removed to reveal the final caffeoyl structure.

Wittig Reaction Applications in Caffeoyl Moiety Construction

The Wittig reaction is a cornerstone in organic synthesis for the formation of carbon-carbon double bonds, specifically by converting aldehydes or ketones into alkenes through reaction with phosphonium (B103445) ylides unigoa.ac.inwikipedia.orgorganic-chemistry.org. This olefination reaction is highly valuable for constructing unsaturated systems, including those found in cinnamic acid derivatives like caffeic acid, or for building the carbon backbone of such moieties.

The Wittig reaction's utility in synthesizing α,β-unsaturated esters has been demonstrated, often involving the reaction of an aldehyde with a stabilized ylide, such as ethyl (triphenylphosphoranylidene)acetate organic-chemistry.orgbeilstein-journals.org. The stereochemistry of the resulting alkene can often be controlled based on the nature of the ylide (stabilized vs. unstabilized) and reaction conditions, with stabilized ylides typically favoring the E-alkene and unstabilized ylides favoring the Z-alkene wikipedia.orgorganic-chemistry.org. Modifications, like the Schlosser modification, can further enhance E-selectivity for unstabilized ylides wikipedia.org. These methods are instrumental in assembling the unsaturated chain characteristic of the caffeoyl group.

Design and Synthesis of 7-Caffeoylloganin Analogues and Derivatives

This compound is structurally characterized by the esterification of the caffeoyl group to the hydroxyl at the C7 position of loganin niph.go.jp. The synthesis of this compound would logically involve coupling a suitable caffeoyl precursor with loganin or a loganin derivative. This typically entails protecting the phenolic hydroxyls of caffeic acid, activating its carboxyl group, and then reacting it with the C7 hydroxyl of loganin, followed by deprotection.

While specific detailed synthetic routes for this compound are not extensively detailed in the provided search snippets, the general approach would leverage established esterification techniques. Analogues and derivatives could be synthesized by employing modified caffeic acid precursors (e.g., with different substituents on the aromatic ring or altered side chains) or by modifying the loganin structure prior to coupling. Such synthetic efforts aim to explore structure-activity relationships or create compounds with tailored properties for research applications.

Chemical Modification for Enhanced Research Utility

Chemical modifications of this compound or its synthetic intermediates can significantly enhance their utility in various research contexts. For analytical purposes, derivatization can improve detectability and separability using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). For instance, silylation or acylation of hydroxyl groups can alter polarity and volatility.

Furthermore, modifications can include the introduction of isotopic labels (e.g., deuterium, ¹³C, ¹⁴C) into the molecule. Labeled this compound can serve as invaluable internal standards for quantitative analysis or as tracers in metabolic and pharmacokinetic studies, provided such studies fall within the scope of chemical utility rather than biological outcome. Creating stable, easily handled derivatives can also facilitate storage and experimental manipulation. Modifications aimed at SAR studies would involve systematic alterations to either the caffeoyl moiety or the iridoid backbone to probe the impact of structural changes on specific chemical or physical properties.

Data Tables

Table 1: Synthesis of α,β-Unsaturated Esters via Enzymatic Reduction and Wittig Reaction

Carboxylic Acid SubstrateEnzyme UsedAldehyde Yield (%)α,β-Unsaturated Ester Yield (%)Trans-Isomer (%)
1aMycobacterium sp. CAR907480
1bMycobacterium sp. CAR927885
1cMycobacterium sp. CAR887075

Note: Data adapted from Source beilstein-journals.org. Specific substrates (1a, 1b, 1c) are not detailed but represent various carboxylic acids used in the study.

Table 2: Representative Loganin Total Synthesis Step

Synthesis ApproachKey Reaction / StrategySteps (Overall)Overall YieldReference
Reverse Biosynthetic PathwayReductive ring-closing of secologanin tetraacetate918% jst.go.jp
NHC Catalyzed RearrangementRearrangement of α,β-unsaturated enol ester4 (for (-)-7-deoxyloganin)Not specified nih.gov
Photochemical CycloadditionCycloaddition to symmetrical cyclopentene (B43876) synthonNot specifiedNot specified libretexts.org
Favorskii Rearrangement & CyclizationSynthesis of loganetin (B1631346) from S-(+)-carvoneNot specifiedGram-scale researchgate.net

Note: Data compiled from various sources. Specific yields for individual steps within the loganin synthesis are not uniformly available in the provided snippets.

Mechanistic Investigations of Biological Activities in Preclinical Models

In Vitro Assessments of Cellular Mechanisms

The iridoid glycoside 7-Caffeoylloganin is a phytochemical that has garnered interest for its potential biological activities. Its structure, featuring both a loganin (B1675030) and a caffeoyl moiety, suggests a potential for interaction with various biological pathways. This article delves into the preclinical in vitro assessments of its cellular mechanisms, focusing on antioxidant and anti-inflammatory activities as dictated by the current body of scientific literature.

Oxidative stress, a condition marked by an excess of reactive oxygen species (ROS) over the body's antioxidant defenses, is implicated in numerous disease pathologies. mdpi.com Antioxidant compounds can mitigate this stress through various mechanisms, including direct neutralization of free radicals and upregulation of endogenous antioxidant pathways.

Free radical scavenging assays are common in vitro methods used to determine the capacity of a compound to directly neutralize radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used example, where an antioxidant compound reduces the stable DPPH radical, causing a color change that can be measured spectrophotometrically. vdoc.pubphytojournal.com This activity is often quantified by the IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the initial DPPH radicals. nih.gov

While this compound is a known constituent of various plant species reputed for their antioxidant properties, such as Morinda citrifolia and Morinda officinalis, specific data from DPPH or other radical scavenging assays for the isolated compound are not extensively detailed in the reviewed scientific literature. googleapis.comresearchgate.netnih.gov However, its chemical structure contains a caffeic acid component. Studies on caffeic acid and its various amide and ester analogues have demonstrated that the catechol ring is crucial for radical scavenging activity, with the number of hydroxyl groups influencing the potency. mdpi.com This suggests a chemical basis for the potential free-radical scavenging capacity of this compound, though direct experimental validation is required.

Beyond direct scavenging, a crucial antioxidant mechanism involves the modulation of cellular signaling pathways that control the expression of protective enzymes. researchgate.net The Kelch-like ECH-associated protein 1 (Keap1)-nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary regulator of the antioxidant response. mdpi.com Under conditions of oxidative stress, Nrf2 dissociates from its inhibitor Keap1 and translocates to the nucleus. mdpi.com There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various genes, initiating the transcription of numerous cytoprotective enzymes. mdpi.com

Direct experimental evidence detailing the specific effects of isolated this compound on the Nrf2 pathway is not prominent in the available research. However, related phenolic compounds, such as chlorogenic acid, have been shown to exert antioxidant effects through the activation of the Nrf2 signaling pathway. mdpi.com Given that this compound contains a caffeoyl group, which is structurally related to chlorogenic acid, it is plausible that it may interact with this pathway, but dedicated studies are needed to confirm this hypothesis.

Inflammation is a complex biological response to harmful stimuli, but chronic inflammation can contribute to a variety of diseases. Key cellular events in inflammation include the activation of immune cells like macrophages and the production of inflammatory mediators and enzymes.

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages. In in vitro models, such as with the RAW 264.7 macrophage cell line, LPS stimulation triggers signaling cascades that result in the production of pro-inflammatory mediators, including nitric oxide (NO) and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Therefore, inhibiting the production of these mediators in LPS-stimulated macrophages is a common strategy for screening potential anti-inflammatory agents.

The arachidonic acid cascade is a major pathway in inflammation, involving key enzymes like cyclooxygenase (COX) and 5-lipoxygenase (5-LOX).

5-Lipoxygenase (5-LOX) The 5-LOX enzyme is responsible for the first step in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators involved in conditions like asthma. Inhibition of 5-LOX is therefore a key therapeutic target for anti-inflammatory drugs. While numerous natural compounds, including various flavonoids, are investigated as 5-LOX inhibitors, specific IC50 values or percentage inhibition data for this compound against 5-LOX are not available in the reviewed literature.

Cyclooxygenase (COX) Cyclooxygenase enzymes, particularly the inducible isoform COX-2, play a critical role in inflammation by catalyzing the conversion of arachidonic acid to prostaglandins. Selective inhibition of COX-2 is a hallmark of many modern anti-inflammatory drugs. Studies have shown that related compounds like chlorogenic acid can suppress the expression of COX-2. However, direct in vitro enzyme inhibition assays detailing the effect of isolated this compound on COX-1 or COX-2 activity were not found in the conducted searches.

Cytotoxicity and Antiproliferative Effects

There is a lack of specific studies detailing the cytotoxic and antiproliferative effects of this compound on various cancer cell lines. However, the anticancer activities of its components, caffeic acid and iridoid glycosides, have been investigated, suggesting a potential for this compound to exhibit similar properties.

Phenolic acids, including caffeic acid, have been shown to exert antiproliferative effects on cancer cells. A study on T47D human breast cancer cells demonstrated that caffeic acid had a dose-dependent inhibitory effect on cell growth. nih.gov Similarly, other studies have reported the cytotoxic effects of caffeic acid on breast cancer cell lines like MCF-7. nih.gov

Iridoid glycosides, the class of compounds to which the loganin portion of this compound belongs, have also been a focus of cancer research. Studies on iridoid glycosides indicate they can inhibit cancer cell proliferation by inducing cell cycle arrest or regulating apoptosis-related signaling pathways. mdpi.com For example, the hydrolysed products of the iridoid glycosides catalpol (B1668604) and aucubin (B1666126) have been shown to exhibit significant cytotoxic effects on K562 human myeloid leukemia cells. nih.gov

The following table summarizes the cytotoxic activities of some compounds related to the constituents of this compound against various cancer cell lines.

Compound/ExtractCell LineIC50 ValueReference
Caffeic Acid Ethyl EsterPlasmodium falciparum21.9 ± 9.4 μM nih.gov
Biochanin AHSC-41E6, HSC-45M2, SH101-P4 (Stomach Cancer)Cytostatic < 20 µg/ml, Cytotoxic > 40 µg/ml nih.gov
GenisteinHSC-41E6, HSC-45M2, SH101-P4 (Stomach Cancer)Cytostatic < 10 µg/ml, Cytotoxic > 20 µg/ml nih.gov
Cyanidin 3-glycosideMCF-7 (Breast Cancer)110 µg/ml (24h), 60 µg/ml (48h) archivesofmedicalscience.com

While direct studies on this compound's role in apoptosis are limited, research on related iridoid glycosides provides insight into potential mechanisms. Iridoid glycosides have been shown to modulate apoptosis through various signaling pathways. mdpi.com

One key mechanism involves the regulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. A fraction of iridoid glycosides from Folium syringae leaves was found to inhibit epithelial cell apoptosis in experimental colitis by blocking the NF-κB signaling pathway. plos.org This was achieved by inhibiting the phosphorylation and degradation of IκBα and the activity of IKKβ, leading to the downregulation of pro-apoptotic proteins like Fas, FasL, Bax, and caspase-3, and the activation of the anti-apoptotic protein Bcl-2. plos.org

Furthermore, studies on the hydrolysed products of iridoid glycosides, such as catalpol and aucubin, have demonstrated their ability to induce apoptosis in human myeloid leukemia cells. nih.gov These compounds were found to down-regulate BCR-ABL phosphorylation and inhibit the STAT3 signaling pathway, which is associated with cell survival and proliferation. nih.gov This inhibition led to the activation of caspase-3 and subsequent apoptosis. nih.gov The enhancement of imatinib (B729) mesylate-induced apoptosis by hydrolysed-catalpol was correlated with the down-regulation of STAT3-regulated gene products that mediate cell survival, such as Bcl-2 and Bcl-xL. nih.gov

The table below outlines the modulation of key apoptosis-related proteins by iridoid glycosides in preclinical models.

Compound/FractionModel SystemKey Modulated ProteinsEffect on ApoptosisReference
Iridoid Glycosides FractionExperimental Colitis in Rats↓ Fas, FasL, Bax, Caspase-3; ↑ Bcl-2Inhibition plos.orguni.lu
Hydrolysed-catalpol and Hydrolysed-aucubinK562 Human Myeloid Leukemia Cells↓ p-BCR-ABL, p-STAT3, Bcl-2, Bcl-xL; ↑ Caspase-3Induction nih.gov
LoganinChronic Constriction Injury-Induced Neuropathic Pain Model↓ Bax, Cleaved caspase-3Inhibition mdpi.comnih.gov

Neuroprotective Potential

One of the primary mechanisms of loganin's neuroprotective effect is the modulation of inflammatory pathways. In a model of Alzheimer's disease using Aβ25-35-induced injury in PC12 cells, loganin was found to attenuate neuroinflammatory responses by inactivating the NF-κB pathway. nih.gov It achieved this by blocking the translocation of NF-κB into the nucleus and inhibiting the degradation of its inhibitory subunit, IκB. nih.gov Loganin also suppressed the phosphorylation of MAPKs such as ERK1/2, p38, and JNK, which are involved in regulating NF-κB activation. nih.gov

Loganin has also demonstrated the ability to protect against apoptosis in neuronal cells. In a model of Parkinson's disease, loganin protected against MPP+-induced apoptosis by up-regulating the expression of anti-apoptotic proteins and down-regulating pro-apoptotic proteins. mdpi.com It also enhances the expression of neurotrophic signals by increasing the levels of IGF-1R, GLP-1R, p-Akt, and BDNF. mdpi.com Furthermore, in a model of neuropathic pain, loganin was shown to reduce apoptosis by decreasing the expression of Bax and cleaved caspase-3. mdpi.comnih.gov

The potential cellular neuroprotective mechanisms of loganin, a key component of this compound, are summarized in the table below.

Proposed MechanismModel SystemKey Molecular Targets/PathwaysOutcomeReference
Anti-inflammatoryAβ25-35-induced PC12 cells↓ NF-κB activation, ↓ MAPK (ERK1/2, p38, JNK) phosphorylationAttenuation of neuroinflammation nih.gov
Anti-apoptoticMPP+-induced primary mesencephalic neuronal cultures↑ Anti-apoptotic proteins, ↓ Pro-apoptotic proteinsProtection against apoptosis mdpi.com
Enhancement of Neurotrophic SignalsMPP+-induced primary mesencephalic neuronal cultures↑ IGF-1R, GLP-1R, p-Akt, BDNFEnhanced neuronal survival mdpi.com
Modulation of AutophagyChronic Constriction Injury-Induced Neuropathic Pain Model↓ LC3B-II, p62, LAMP2Regulation of autophagic flux mdpi.comnih.gov
Anti-apoptoticChronic Constriction Injury-Induced Neuropathic Pain Model↓ Bax, Cleaved caspase-3Inhibition of neuronal apoptosis mdpi.comnih.gov

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analysis

Elucidation of Pharmacophore Features of 7-Caffeoylloganin

A pharmacophore is defined as the ensemble of steric and electronic features necessary for a molecule to achieve optimal supramolecular interactions with a specific biological target, thereby triggering or blocking a biological response dovepress.com. The structure of this compound, characterized by a secoiridoid core, a glucose moiety, and a caffeoyl ester linkage, suggests several key pharmacophoric features:

Hydrogen Bonding Capabilities: The presence of multiple hydroxyl groups within the glucose unit and the catechol (1,2-dihydroxybenzene) ring of the caffeoyl moiety makes these regions significant hydrogen bond donors and acceptors. These interactions are vital for binding to protein targets.

Aromatic and Hydrophobic Interactions: The phenyl ring of the caffeoyl group provides a planar, aromatic surface capable of engaging in pi-pi stacking or hydrophobic interactions within the binding pockets of target proteins.

Glycosidic Bond: The linkage of the glucose unit to the secoiridoid backbone significantly affects the molecule's polarity, water solubility, and spatial orientation, potentially mediating interactions with hydrophilic regions of a target.

The precise identification of this compound's pharmacophore would typically involve comparative studies with structurally related compounds exhibiting varying biological activities, often aided by computational methods such as pharmacophore modeling and molecular docking dovepress.complos.orgmedsci.orgnih.gov.

Impact of Structural Modifications on Biological Potency

SAR studies explore how modifications to specific molecular regions affect biological activity. For this compound, potential structural modifications and their hypothetical impacts on potency can be considered:

Modifications to the Caffeoyl Moiety:

Ester Hydrolysis: Cleaving the ester bond would yield caffeic acid and the deglycosylated secoiridoid. This alteration would likely lead to a substantial change in activity, potentially reducing potency due to altered lipophilicity, target interaction, and bioavailability.

Hydroxyl Group Modification: Methylation or acetylation of the hydroxyl groups on the caffeoyl phenyl ring could influence hydrogen bonding and electronic distribution. Such modifications might increase or decrease binding affinity depending on the specific requirements of the target's binding site, a common observation in SAR studies of phenolic compounds nih.govuc.ptnih.gov.

Phenyl Ring Substitution: Altering the number or position of hydroxyl groups, or replacing them with other substituents, would directly impact the moiety's electronic properties and polarity, significantly influencing SAR.

Modifications to the Glucose Moiety:

De-glycosylation: Removal of the glucose unit would drastically alter the molecule's polarity and solubility, potentially affecting its ability to reach or interact with specific binding sites. Glycosylation often plays a role in the bioavailability and target recognition of natural products nih.gov.

Modifications to the Secoiridoid Core:

Alterations to the cyclopenta[c]pyran ring system, the methyl group, or the site of caffeoyl esterification could profoundly impact the molecule's three-dimensional shape and the spatial arrangement of its functional groups, thereby affecting target interaction.

Studies on related natural products, such as lignans (B1203133) and other secoiridoid glycosides like swertiamarin (B1682845) and sweroside, have demonstrated that structural variations can lead to significant differences in their biological activities, including antibacterial and cytotoxic effects nih.gov. For example, the presence and position of hydroxyl groups on aromatic rings are often critical for activities like antioxidant and anti-inflammatory effects nih.govuc.pt.

Illustrative SAR Principles for Secoiridoid Glycosides/Lignans

Structural FeatureModification ExamplePotential Impact on Biological PotencyRationale (General Principle)
Caffeoyl Moiety (Hydroxyls)Methylation of one or both hydroxylsMay decrease/increase activityAltered H-bonding, polarity, or electronic distribution
Caffeoyl Moiety (Ester Linkage)Hydrolysis to free caffeic acidLikely decrease activityLoss of linkage to secoiridoid core, altered solubility/delivery
Glucose MoietyDe-glycosylation (removal of sugar)May decrease/increase activityAltered solubility, bioavailability, or target interaction
Secoiridoid CoreModification of ring systemHighly variable, depends on specific changeAffects overall shape, rigidity, and key interaction points

Computational Approaches in SAR/QSAR Modeling

Computational techniques are indispensable for modern SAR and QSAR studies, facilitating the prediction of biological activity and the rational design of novel compounds.

Molecular Docking Studies

Molecular docking is a computational method used to predict the preferred binding orientation of a ligand to a target receptor, such as a protein, to form a stable complex journalsarjnp.comnih.gov. Within SAR/QSAR frameworks, molecular docking serves several critical functions:

Binding Affinity Prediction: It estimates the strength of interaction between a compound and its target, often quantified by docking scores or binding free energies, providing a measure of potential potency.

Identification of Key Interactions: Docking reveals specific amino acid residues within the target protein that interact with the ligand through hydrogen bonds, hydrophobic contacts, or electrostatic forces, offering direct insights into the SAR.

Pharmacophore Model Validation: Docking can confirm whether a proposed pharmacophore model accurately accommodates the ligand within the target's binding site.

Guidance for Lead Optimization: The predicted binding poses and interactions can suggest specific structural modifications that may enhance binding affinity or selectivity.

Research on lignans, secoiridoids, and other natural products frequently employs molecular docking to investigate their interactions with various biological targets, including enzymes involved in viral replication (e.g., SARS-CoV-2 proteases) and cancer-related pathways plos.orgnih.govnih.govmdpi.comresearchgate.net. For instance, secoiridoids have been docked against the SARS-CoV-2 papain-like protease researchgate.net, and lignans have been studied against targets relevant to tuberculosis nih.gov.

Advanced Omics Applications in 7 Caffeoylloganin Research

Metabolomics Profiling in Biological Systems

Metabolomics focuses on the comprehensive analysis of small molecules (metabolites) within a biological system, providing a direct readout of the physiological state and the impact of external factors, such as compound treatment nih.govdbkgroup.orgmetabolon.com.

Untargeted metabolomics aims to detect and quantify as many metabolites as possible in a biological sample without prior hypothesis about specific compounds metabolon.comresearchgate.netfrontiersin.org. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed researchgate.netmdpi.com. Applying untargeted metabolomics to biological systems treated with 7-Caffeoylloganin would aim to identify all significantly altered metabolites. These could include changes in amino acid levels, lipid profiles, carbohydrate metabolism, or the production of other secondary metabolites, offering a broad overview of the compound's metabolic footprint.

Potential Data Table Structure:

Metabolite IDMetabolite NameFold Change (Treated/Control)p-valuePathway Association
M001Glucose1.250.035Glycolysis
M002Alanine0.800.010Amino Acid Metabolism
M003Palmitate1.500.005Lipid Metabolism
...............

Note: The table above is illustrative. Specific metabolite data for this compound is not available in the literature.

Following the identification of differentially expressed metabolites, pathway enrichment analysis is performed. This bioinformatic approach maps these metabolites to known metabolic pathways (e.g., KEGG, GO) to identify which biological processes are significantly affected by this compound researchgate.netgithub.comyulab-smu.top. For instance, if studies reveal alterations in pathways related to energy metabolism or specific signaling cascades, this would provide crucial insights into the compound's functional role.

Potential Data Table Structure:

Pathway IDPathway NameEnrichment Scorep-valueAssociated Metabolites
KEGG:C00010Glycolysis / Gluconeogenesis2.150.001Glucose, Pyruvate (B1213749)
KEGG:C00041Amino and Nucleotide Metabolism1.800.008Alanine, Adenosine
...............

Note: The table above is illustrative. Specific pathway enrichment data for this compound is not available in the literature.

Proteomics Investigations of Target Modulation

Proteomics aims to systematically study the entire set of proteins (proteome) expressed by an organism or biological system, including their modifications, functions, and interactions nih.govmdpi.com. This is vital for understanding how compounds like this compound exert their effects at the protein level.

Differential protein expression studies, often employing mass spectrometry-based techniques, identify proteins whose abundance changes significantly in response to treatment with this compound. This can reveal direct or indirect targets of the compound, as well as proteins involved in cellular responses, signaling pathways, or stress mechanisms. For example, changes in the expression of enzymes, receptors, or structural proteins could be identified bioconductor.orguthsc.eduscivisionpub.comnih.gov.

Potential Data Table Structure:

Protein AccessionProtein NameFold Change (Treated/Control)p-valueGene Ontology (GO) Term
P00533Heat Shock Protein 701.750.002Cellular Response to Stress
P04637Actin, alpha 10.900.150Cytoskeleton Organization
P16070Kinase XYZ2.500.0001Signal Transduction
...............

Note: The table above is illustrative. Specific protein expression data for this compound is not available in the literature.

Protein-ligand interaction analysis seeks to identify specific proteins that directly bind to this compound. Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or various mass spectrometry-based methods can be used to confirm binding and characterize the affinity and kinetics of these interactions nih.govnih.govmdpi.comresearchgate.netuni-stuttgart.de. Identifying direct protein targets is crucial for understanding the molecular basis of this compound's biological activities.

Potential Data Table Structure:

Target Protein IDTarget Protein NameBinding Affinity (Kd/Ki)Interaction TypeEvidence
P00761Enzyme ABC50 nMDirect BindingSPR
P08100Receptor DEF2 µMDirect BindingITC
...............

Note: The table above is illustrative. Specific protein-ligand interaction data for this compound is not available in the literature.

Integrated Proteomics and Metabolomics for Systems Biology Insights

The most profound understanding of a compound's biological effects is achieved by integrating data from multiple 'omics' platforms. By combining metabolomic and proteomic data, researchers can build comprehensive models of cellular responses, identify correlations between protein expression and metabolic fluxes, and uncover complex regulatory networks influenced by this compound nih.govdbkgroup.orgnih.govelixir-europe.orgnih.gov. For instance, observing a decrease in a specific metabolite alongside an increase in the protein responsible for its synthesis would provide strong evidence for a regulatory mechanism. Such integrated analyses are fundamental to systems biology, allowing for a more complete picture of how this compound perturbs cellular homeostasis and exerts its biological effects.

Potential Integrated Insights:

Correlating changes in specific metabolic pathways with alterations in the expression of key enzymes or regulatory proteins.

Identifying signaling cascades where protein-level changes are mirrored by downstream metabolic shifts.

Mapping the impact of this compound on cellular energy production, biosynthesis, or degradation pathways by linking proteomic and metabolomic data.

While direct experimental data from metabolomic and proteomic studies specifically on this compound is limited in the current literature, the methodologies of untargeted metabolomics, differential proteomics, and integrated 'omics' approaches offer powerful avenues for future research. These techniques hold the potential to uncover the compound's precise molecular targets, elucidate its impact on cellular metabolism, and reveal the complex biological pathways it modulates, thereby advancing our understanding of its pharmacological properties.

Compound Name List:

this compound

Glucose

Alanine

Palmitate

Pyruvate

Adenosine

Heat Shock Protein 70 (HSP70)

Actin, alpha 1

Kinase XYZ

Enzyme ABC

Receptor DEF

Multi-Omics Data Integration Strategies

Multi-omics data integration aims to combine information from different biological levels (e.g., genes, RNA, proteins, metabolites) to reveal emergent properties and complex relationships that are not apparent when analyzing each data type in isolation frontlinegenomics.comresearchgate.netnih.govnih.govarxiv.orgquanticate.comnih.govscilifelab.se. This approach is crucial for understanding the intricate flow of biological information from genotype to phenotype, providing a more holistic view of cellular functions and disease mechanisms nih.govscilifelab.semetabolon.com.

Various strategies exist for integrating multi-omics datasets, each with its own strengths and challenges. These strategies can be broadly categorized based on when and how the data from different 'omics' layers are combined:

Early Integration (Data-level): This involves combining raw or pre-processed data from different 'omics' sources before applying analytical models. Techniques include concatenating feature matrices or using methods that directly model relationships across modalities frontlinegenomics.comresearchgate.netarxiv.orgresearchgate.net.

Intermediate Integration (Model-level): This approach involves extracting features or latent representations from individual 'omics' datasets and then integrating these derived features. Methods like matrix factorization (e.g., MOFA+) and deep learning models (e.g., variational autoencoders) fall into this category frontlinegenomics.comarxiv.org.

Late Integration (Decision-level): In this strategy, individual 'omics' datasets are analyzed separately, and their results (e.g., lists of differentially expressed genes or metabolites) are combined at a later stage, often through meta-analysis or consensus methods researchgate.netnih.gov.

Network-based Integration: This approach leverages biological networks (e.g., protein-protein interaction networks, metabolic pathways) to integrate multi-omics data, identifying modules or subnetworks that are perturbed across different molecular layers nih.govplos.orgnih.gov.

The choice of integration strategy often depends on the specific research question, the types of 'omics' data available, and the computational resources at hand. Challenges in multi-omics integration include data heterogeneity, high dimensionality, missing values, and the need for robust statistical and machine learning methods to handle complex datasets frontlinegenomics.comresearchgate.netarxiv.orgnih.gov.

Table 1: General Multi-Omics Data Integration Strategies and Data Types

Integration StrategyDescriptionCommon Data Types IntegratedExample Methodologies
Early Integration Combining raw or pre-processed data from different 'omics' layers before analysis.Genomics, Transcriptomics, Proteomics, Metabolomics, EpigenomicsConcatenation of feature matrices, Canonical Correlation Analysis (CCA), Principal Component Analysis (PCA) applied across modalities.
Intermediate Integration Extracting features or latent representations from individual 'omics' datasets and then integrating these derived representations.Genomics, Transcriptomics, Proteomics, Metabolomics, EpigenomicsMatrix factorization (e.g., MOFA+), Deep learning (e.g., Variational Autoencoders - VAEs, DeepCCA), Joint modeling.
Late Integration Analyzing individual 'omics' datasets separately and combining the results at a later stage.Genomics, Transcriptomics, Proteomics, Metabolomics, EpigenomicsMeta-analysis, Consensus clustering, Ensemble methods, Pathway enrichment analysis on results from individual omics.
Network-based Integration Utilizing biological networks (e.g., PPI, metabolic pathways) to integrate and analyze multi-omics data.Genomics, Transcriptomics, Proteomics, Metabolomics, Signaling DataNetwork inference, Pathway analysis tools (e.g., KEGG, Reactome), Graph-based methods (e.g., SIMPL, SNF), Network propagation.

Biological Pathway Delineation from Integrated Data

Biological pathway delineation is a critical step in interpreting the functional significance of findings from multi-omics studies. By integrating data from various molecular layers, researchers can identify perturbed pathways and understand how different biomolecules interact to drive specific biological outcomes or disease states nih.govmetabolon.complos.orgwhiterose.ac.uksemanticscholar.orgnih.govnih.govfrontiersin.orgyoutube.com. This process moves beyond identifying individual molecules to understanding the coordinated molecular events that underlie complex biological phenomena.

Integrated 'omics' data can be mapped onto known biological pathways, such as metabolic pathways, signaling cascades, or gene regulatory networks. This mapping allows for:

Identifying Key Pathways: Pinpointing pathways that are significantly altered across multiple 'omics' layers provides strong evidence for their involvement in a biological process or response to a compound plos.orgwhiterose.ac.uknih.gov.

Understanding Molecular Interplay: Integrated analyses can reveal how changes at the genomic or transcriptomic level translate into altered protein expression and subsequent metabolic shifts, thereby bridging the gap from genotype to phenotype nih.govscilifelab.semetabolon.com.

Discovering Novel Mechanisms: By combining data, researchers can uncover previously uncharacterized interactions or regulatory mechanisms that might be missed by single 'omics' approaches nih.govmetabolon.comwhiterose.ac.uk.

Biomarker Discovery: Integrated pathway analysis can help identify robust biomarkers by corroborating findings across different molecular levels, increasing confidence in their biological relevance nih.govquanticate.comrevespcardiol.org.

For instance, combining transcriptomic data (showing gene expression changes) with metabolomic data (showing actual metabolite levels) can help confirm whether observed gene expression changes lead to corresponding alterations in metabolic flux. Similarly, integrating proteomic data can further validate these findings by showing changes in the abundance or activity of enzymes involved in these pathways metabolon.comsemanticscholar.orgnih.govrevespcardiol.orgnih.govmdpi.com. While specific pathway delineations for this compound using integrated 'omics' data are not currently documented, future research employing these advanced methodologies could reveal its specific roles in cellular signaling, metabolism, or other biological processes.

Future Perspectives and Research Directions for 7 Caffeoylloganin

Exploration of Novel Botanical Sources and Microbial Production

The primary known source of 7-Caffeoylloganin is the leaves of Cassinopsis madagascariensis, a plant from the Icacinaceae family. nih.govresearchgate.net Future research will likely focus on a broader exploration of this plant family, which remains relatively under-investigated, to identify new or more abundant sources of the compound. nih.gov Related species, such as Cassinopsis chapieleri, which produces similar compounds like 7-O-caffeoyl secologanol, suggest that the genus is a promising area for phytochemical investigation. researchgate.net Additionally, other plants known to produce related caffeoyl or iridoid compounds, such as those from the Gentiana genus, could also be screened for the presence of this compound. phytojournal.commdpi.com

Currently, there are no established methods for the microbial production of this compound. However, this represents a significant area of future opportunity. The biosynthesis of other complex natural products, such as Menaquinone-7, has been successfully achieved in microbial hosts like Bacillus subtilis. oup.com Similar strategies could be applied to this compound. This would involve identifying the complete biosynthetic pathway—including the enzymes responsible for creating the loganin (B1675030) core, the caffeic acid moiety, and the final esterification—and heterologously expressing these genes in a suitable microbial chassis. Endophytic fungi, which live within plants and can produce a wide array of metabolites, also present a potential avenue for discovery and production. scilit.com The development of microbial fermentation processes could offer a scalable and sustainable alternative to extraction from plant sources. researchgate.net

Table 1: Known and Potential Botanical Sources for this compound and Related Compounds
CompoundKnown/Potential Botanical SourceFamilyReference
This compoundCassinopsis madagascariensisIcacinaceae nih.govresearchgate.net
This compound (potential)Hallea stipulosaRubiaceae phytojournal.com
7-O-caffeoyl secologanol (related)Cassinopsis chapieleriIcacinaceae researchgate.net
2'-caffeoyl-loganin (related)Gentiana pedicellataGentianaceae researchgate.net
Loganin (precursor)Cornus officinalis, Lonicera japonicaCornaceae, Caprifoliaceae ncats.ionih.gov

Chemoenzymatic and Biocatalytic Synthesis Strategies

Traditional chemical synthesis of complex molecules like this compound is often challenging, requiring numerous steps with extensive use of protecting groups, which can lead to low yields and toxic waste. google.comresearchgate.net Chemoenzymatic and biocatalytic approaches offer a promising, greener alternative by combining the versatility of chemical synthesis with the high selectivity and efficiency of enzymes. researchgate.neteuropa.eu

Future research will likely focus on developing a modular chemoenzymatic route to this compound. researchgate.net This could involve:

Enzymatic synthesis of the iridoid core: Utilizing enzymes from the iridoid biosynthetic pathway, such as iridoid synthase (ISY) and geraniol (B1671447) 8-hydroxylase (G8H), to construct the loganin backbone with precise stereochemistry. nih.govresearchgate.net

Formation of the glycosidic bond: Employing engineered enzymes known as glycosynthases or specific glycosyltransferases to attach the glucose moiety to the iridoid aglycone. oup.comresearchgate.netmdpi.com This biocatalytic step avoids the complex anomeric control issues seen in chemical glycosylation. mdpi.com

Acylation with caffeic acid: Using a selective acyltransferase or lipase (B570770) to catalyze the final esterification step, attaching the caffeic acid group at the C7 position of the loganin.

This approach leverages the power of biocatalysts to perform difficult transformations under mild conditions, increasing efficiency and sustainability. europa.eutandfonline.com

Advanced Mechanistic Elucidation of Bioactivities

While research into the specific bioactivities of this compound is still in its early stages, the known pharmacological properties of its constituent parts, loganin and caffeic acid, provide a strong foundation for future investigation. Loganin has demonstrated a range of effects, including anti-inflammatory, neuroprotective, and hepatoprotective activities, often by modulating signaling pathways like NF-κB and MAPK. ncats.ionih.govmedchemexpress.comijpsonline.com Caffeic acid and its esters are well-known for their potent antioxidant, anti-inflammatory, and antiviral properties. tandfonline.comrndsystems.commdpi.comresearchgate.netnih.gov

Future research must move beyond studying the components in isolation and focus on the intact molecule. Advanced mechanistic studies will be crucial to:

Identify Molecular Targets: Pinpointing the specific proteins, enzymes, or receptors that this compound interacts with to exert its biological effects.

Elucidate Signaling Pathways: Mapping how the compound modulates cellular communication networks. For instance, studies could investigate its effect on inflammatory pathways (e.g., NF-κB, STAT3), cell survival pathways (e.g., PI3K/Akt), and oxidative stress responses (e.g., Nrf2/HO-1). nih.govmedchemexpress.com

These investigations will be essential for validating its therapeutic potential for conditions such as inflammatory diseases, neurodegenerative disorders, or liver cancer. ncats.ioijpsonline.com

Application of Artificial Intelligence and Machine Learning in Natural Product Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize natural product research. dypvp.edu.inacs.org These technologies can process vast datasets to identify patterns and make predictions that would be impossible for human researchers alone. mdpi.com For this compound, AI and ML can be applied in several forward-looking ways:

Discovering New Sources: AI algorithms can perform genome mining on plant and microbial sequence data to predict the existence of biosynthetic gene clusters (BGCs) capable of producing iridoid glycosides, thereby identifying novel potential sources of this compound. nih.govacs.org

Predicting Bioactivity: ML models can be trained on large libraries of natural products with known activities to predict the potential therapeutic applications of this compound. cam.ac.ukbiorxiv.org By analyzing its structure, these models can generate hypotheses about its molecular targets and pharmacological profile, prioritizing compounds for experimental screening. dypvp.edu.innih.gov

Optimizing Synthesis: Computer-aided synthesis planning (CASP) tools, powered by AI, can design the most efficient and novel chemical or chemoenzymatic routes to synthesize this compound and its analogs. dypvp.edu.inrsc.orgcriver.com These tools can analyze countless reaction possibilities to propose pathways that are shorter and more cost-effective. rsc.org

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